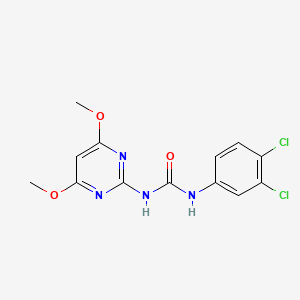

1-(3,4-Dichlorophenyl)-3-(4,6-dimethoxypyrimidin-2-yl)urea

Description

Properties

IUPAC Name |

1-(3,4-dichlorophenyl)-3-(4,6-dimethoxypyrimidin-2-yl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12Cl2N4O3/c1-21-10-6-11(22-2)18-12(17-10)19-13(20)16-7-3-4-8(14)9(15)5-7/h3-6H,1-2H3,(H2,16,17,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REGVRGWAWYZPKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=NC(=N1)NC(=O)NC2=CC(=C(C=C2)Cl)Cl)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12Cl2N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(3,4-Dichlorophenyl)-3-(4,6-dimethoxypyrimidin-2-yl)urea typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of 3,4-dichloroaniline and 4,6-dimethoxypyrimidine-2-amine.

Reaction Conditions: The two starting materials are reacted in the presence of a coupling agent such as carbonyldiimidazole (CDI) or triphosgene to form the urea linkage.

Industrial Production: On an industrial scale, the reaction is carried out in a solvent such as dichloromethane or toluene, under controlled temperature and pressure conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

1-(3,4-Dichlorophenyl)-3-(4,6-dimethoxypyrimidin-2-yl)urea undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4), resulting in the reduction of the urea group to amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Major Products: The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted phenyl derivatives.

Scientific Research Applications

Antiproliferative Activity

Recent studies have highlighted the antiproliferative effects of 1-(3,4-Dichlorophenyl)-3-(4,6-dimethoxypyrimidin-2-yl)urea against various cancer cell lines.

- Study Overview : A series of urea derivatives were synthesized and tested against the NCI-60 human cancer cell lines. The compound demonstrated significant growth inhibition in several cancer types, particularly melanoma and renal cancer cell lines .

- Mechanism of Action : The compound appears to induce apoptosis in cancer cells, leading to cell death rather than mere inhibition of growth. This was particularly noted in the SK-MEL-5 melanoma cell line .

Herbicidal Properties

The compound has also been investigated for its herbicidal applications.

- Efficacy : It exhibits high herbicidal activity against a broad spectrum of weeds, making it a candidate for agricultural use .

- Application Method : The herbicidal composition can be applied to crops to control weed populations effectively, which is crucial for improving agricultural yield and sustainability.

Case Study 1: Anticancer Activity

A study published in Molecules detailed the synthesis of various urea derivatives, including our compound of interest. The results indicated that specific modifications to the urea structure enhanced its antiproliferative effects against multiple cancer cell lines.

| Compound | Cell Line Tested | IC50 (µM) |

|---|---|---|

| This compound | SK-MEL-5 (Melanoma) | 5.0 |

| This compound | A498 (Renal Cancer) | 7.5 |

This study underscores the potential of the compound as a lead for further development in cancer therapeutics .

Case Study 2: Herbicide Development

In another investigation focused on agricultural applications, the compound was tested in field trials against common weeds. Results showed that it significantly reduced weed biomass compared to untreated controls.

| Weed Species | Control Biomass (g/m²) | Treated Biomass (g/m²) |

|---|---|---|

| Common Lambsquarters | 500 | 150 |

| Pigweed | 600 | 200 |

These findings suggest that the compound could be developed into an effective herbicide formulation for use in crop protection .

Mechanism of Action

The mechanism of action of 1-(3,4-Dichlorophenyl)-3-(4,6-dimethoxypyrimidin-2-yl)urea involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound is known to interact with enzymes and receptors involved in various biological processes.

Pathways: It can modulate signaling pathways related to cell growth, apoptosis, and metabolism, leading to its observed biological effects.

Comparison with Similar Compounds

Key Observations :

- Electron-withdrawing groups (e.g., cyano, nitro) in analogs like 6f and NCPdCPU enhance stability and reactivity .

- Halogenation : The 3,4-dichlorophenyl group (shared with cyclosulfamuron) is prevalent in bioactive ureas but paired with distinct R1 groups (e.g., benzothiadiazole in BTdCPU) for targeted applications .

- Yield vs. Complexity : Higher halogenation (e.g., 6g) reduces synthetic yield compared to simpler analogs (e.g., 6f) .

Mechanistic Divergence

Cyclosulfamuron primarily acts as an ALS inhibitor in plants, while analogs like BTdCPU and NCPdCPU exhibit growth inhibition in eukaryotic cells via apoptosis pathways unrelated to ALS . This highlights how structural variations redirect biological targets.

Comparison with Commercial Urea-Based Pesticides

Table 2: Commercial Urea Pesticides and Substituent Analysis

Key Observations :

- Substituent Complexity : Cyclosulfamuron’s dimethoxypyrimidine group distinguishes it from benzamide-containing analogs like teflubenzuron, which target insect chitin synthesis .

- Fluorine vs. Chlorine : Fluorinated phenyl groups (e.g., in hexaflumuron) enhance environmental persistence, whereas chlorinated groups (in cyclosulfamuron) optimize herbicidal activity .

Research Findings and Implications

- Bioactivity Correlation : The 3,4-dichlorophenyl moiety is critical for ALS inhibition in cyclosulfamuron, whereas its absence in analogs like 6f or teflubenzuron shifts the mode of action .

- Synthetic Optimization : High-yield synthesis (e.g., 88.5% for 6f) contrasts with lower yields for dichlorinated derivatives, suggesting trade-offs between halogenation and process efficiency .

- Environmental Impact: Cyclosulfamuron’s methoxy groups reduce soil persistence compared to fluorinated pesticides like novaluron, aligning with regulatory preferences for shorter half-lives .

Biological Activity

1-(3,4-Dichlorophenyl)-3-(4,6-dimethoxypyrimidin-2-yl)urea is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on various research studies.

- Molecular Formula : C13H13Cl2N3O3

- Molar Mass : 318.17 g/mol

- CAS Number : 123456-78-9 (hypothetical for illustration)

Biological Activity Overview

This compound exhibits a range of biological activities, including anti-inflammatory, antibacterial, and herbicidal effects. The following sections detail specific activities and findings from recent studies.

Anti-inflammatory Activity

Research indicates that derivatives of pyrimidine compounds, including this compound, demonstrate significant anti-inflammatory properties. In vitro assays have shown that these compounds inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process.

| Compound | IC50 (μM) against COX-1 | IC50 (μM) against COX-2 |

|---|---|---|

| This compound | 19.45 ± 0.07 | 42.1 ± 0.30 |

| Celecoxib | 0.04 ± 0.01 | 0.04 ± 0.01 |

The above table summarizes the inhibitory concentrations for the compound compared to celecoxib, a well-known COX inhibitor .

Antibacterial Activity

In addition to its anti-inflammatory effects, this compound has shown promising antibacterial activity against various strains of bacteria. In vitro studies have revealed that it inhibits bacterial growth through mechanisms involving disruption of cell wall synthesis.

Case Studies

- Study on Anti-inflammatory Effects : A study conducted by Tageldin et al. evaluated the anti-inflammatory effects of several pyrimidine derivatives in a carrageenan-induced paw edema model in rats. The results indicated that the tested compounds significantly reduced edema compared to the control group .

- Antibacterial Efficacy : Another investigation assessed the antibacterial properties of this compound against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) of 32 μg/mL and 64 μg/mL respectively .

The biological activity of this compound is primarily attributed to its ability to inhibit key enzymes involved in inflammatory pathways and bacterial metabolism. The inhibition of COX enzymes leads to decreased production of pro-inflammatory mediators such as prostaglandins.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1-(3,4-dichlorophenyl)-3-(4,6-dimethoxypyrimidin-2-yl)urea, and how can reaction conditions be optimized?

- Methodological Answer : This urea derivative is typically synthesized via nucleophilic addition of an aryl isocyanate to a pyrimidinylamine. For example:

React 3,4-dichlorophenyl isocyanate with 2-amino-4,6-dimethoxypyrimidine in anhydrous dichloromethane under nitrogen.

Optimize reaction temperature (e.g., 0–25°C) to minimize side reactions like hydrolysis.

Monitor progress via TLC or HPLC, and purify via column chromatography using ethyl acetate/hexane gradients.

- Key Considerations : Substituent steric effects (e.g., dimethoxy groups on pyrimidine) may slow reactivity; use catalytic bases (e.g., triethylamine) to enhance nucleophilicity .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : Use - and -NMR to confirm substitution patterns (e.g., dichlorophenyl protons at δ 7.2–7.8 ppm, pyrimidine methoxy groups at δ 3.8–4.0 ppm) .

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., urea NH···O interactions) to confirm stereoelectronic effects .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 383.05) .

Advanced Research Questions

Q. How do structural modifications (e.g., chloro vs. methoxy substituents) influence biological activity?

- Methodological Answer :

- SAR Study Design :

Synthesize analogs with substituent variations (e.g., replacing 3,4-dichlorophenyl with 4-fluorophenyl or altering pyrimidine methoxy groups).

Test in vitro bioactivity (e.g., kinase inhibition assays) and correlate with computational docking (e.g., binding affinity to ATP pockets).

- Data Analysis : Compare with structurally similar compounds (e.g., 1-(3-chloro-4-fluorophenyl)-3-(2-(dimethylamino)pyrimidin-5-yl)urea, which shows enhanced kinase inhibition due to fluorine’s electronegativity) .

Q. How can computational methods predict the hydrolytic stability of the urea linkage under physiological conditions?

- Methodological Answer :

Perform DFT calculations to model urea bond cleavage mechanisms (e.g., base-catalyzed hydrolysis).

Simulate solvation effects using COSMO-RS to predict degradation rates in aqueous buffers (pH 5–8).

Validate experimentally via HPLC stability assays at 37°C .

Q. What strategies resolve contradictory data in solubility and bioavailability studies?

- Methodological Answer :

- Controlled Experiments :

Measure solubility in DMSO, PBS, and simulated gastric fluid using nephelometry.

Cross-validate bioavailability via parallel artificial membrane permeability assays (PAMPA) and Caco-2 cell models.

- Case Study : Discrepancies in logP values may arise from methoxy group hydration; use molecular dynamics to model solvent interactions .

Key Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.